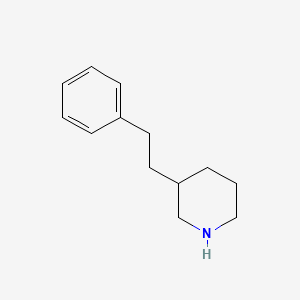

3-Phénéthylpipéridine

Vue d'ensemble

Description

3-Phenethylpiperidine is a type of phenylpiperidine , a class of chemical compounds with a phenyl moiety directly attached to piperidine . Phenylpiperidines have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published.

Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Applications De Recherche Scientifique

Découverte de médicaments

La pipéridine, qui fait partie de la structure de la 3-Phénéthylpipéridine, est un système hétérocyclique essentiel et une pierre angulaire dans la production de médicaments . Les dérivés de la pipéridine sont utilisés dans différentes applications thérapeutiques .

Applications anticancéreuses

Les dérivés de la pipéridine ont été utilisés comme agents anticancéreux . Par exemple, la pipérine, un dérivé de la pipéridine, s'est avérée induire l'apoptose des cellules cancéreuses du sein .

Applications antivirales

Les dérivés de la pipéridine ont également été utilisés comme agents antiviraux . Les mécanismes et applications spécifiques dans ce domaine sont encore à l'étude.

Applications antimalariennes

Les dérivés de la pipéridine sont utilisés comme agents antimalariens . Ils pourraient potentiellement offrir de nouvelles voies pour traiter le paludisme.

Applications antimicrobiennes et antifongiques

Les dérivés de la pipéridine se sont avérés efficaces comme agents antimicrobiens et antifongiques . Cela les rend précieux dans le développement de nouveaux antibiotiques et médicaments antifongiques.

Applications antihypertensives

Les dérivés de la pipéridine sont utilisés comme agents antihypertenseurs . Ils pourraient potentiellement offrir de nouveaux traitements pour les patients souffrant d'hypertension artérielle.

Applications analgésiques et anti-inflammatoires

Les dérivés de la pipéridine ont été utilisés comme agents analgésiques (soulageant la douleur) et anti-inflammatoires . Cela suggère des applications potentielles dans la gestion de la douleur et le traitement des affections inflammatoires.

Applications anti-Alzheimer et antipsychotiques

Les dérivés de la pipéridine sont utilisés comme agents anti-Alzheimer et antipsychotiques . Cela suggère des applications potentielles dans le traitement de la maladie d'Alzheimer et de divers troubles psychiatriques.

Safety and Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a promising future for the research and development of piperidine derivatives, including 3-Phenethylpiperidine.

Mécanisme D'action

Target of Action

3-Phenethylpiperidine is a synthetic opioid, and its primary targets are the mu-opioid receptors . These receptors play a crucial role in pain perception, reward, and addictive behaviors.

Mode of Action

3-Phenethylpiperidine interacts with its targets by selectively activating mu-opioid receptors at low pH in peripheral injured tissues . This selective activation results in significant analgesic effects without evoking central or intestinal side effects .

Biochemical Pathways

The activation of mu-opioid receptors triggers a cascade of biochemical reactions. The metabolism of 3-Phenethylpiperidine, like other fentanyl analogs, can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

It’s known that similar compounds, such as remifentanil, are metabolized directly in the plasma by non-specific esterases, a hugely active group of enzymes found in blood and tissues throughout the body, resulting in an ultra-short duration of action .

Result of Action

The activation of mu-opioid receptors by 3-Phenethylpiperidine leads to significant analgesic effects. It’s been shown to effectively abolish injury-induced pain, hyperalgesia, and allodynia in rodents .

Action Environment

The action, efficacy, and stability of 3-Phenethylpiperidine can be influenced by various environmental factors. For instance, its selective activation of mu-opioid receptors is dependent on the low pH environment of peripheral injured tissues . Additionally, the presence of certain adulterants in the drug supply can potentially alter its effects .

Analyse Biochimique

Biochemical Properties

3-Phenethylpiperidine plays a significant role in biochemical reactions, particularly in the modulation of opioid receptors. It interacts with the mu-opioid receptor, a G-protein-coupled receptor, which is crucial for its analgesic properties . The binding of 3-Phenethylpiperidine to the mu-opioid receptor leads to the activation of G-proteins, which subsequently inhibit adenylate cyclase activity, reducing the production of cyclic AMP . This interaction results in the modulation of pain signals and other central nervous system effects.

Cellular Effects

3-Phenethylpiperidine exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by activating the mu-opioid receptor, leading to the inhibition of calcium channels and the reduction of neurotransmitter release . This compound also affects gene expression by modulating the transcription of genes involved in pain perception and inflammatory responses . Additionally, 3-Phenethylpiperidine impacts cellular metabolism by altering the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

The molecular mechanism of 3-Phenethylpiperidine involves its binding to the mu-opioid receptor in a pH-dependent manner . At acidic pH levels, the binding affinity of 3-Phenethylpiperidine to the receptor increases, leading to enhanced G-protein activation and subsequent inhibition of voltage-dependent calcium channels . This results in the reduction of neuronal excitability and the modulation of pain signals. Furthermore, 3-Phenethylpiperidine induces phosphorylation of the mu-opioid receptor, which plays a role in receptor desensitization and internalization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenethylpiperidine change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under acidic conditions, maintaining its binding affinity to the mu-opioid receptor . Over prolonged periods, 3-Phenethylpiperidine may undergo degradation, leading to a decrease in its efficacy . Long-term exposure to 3-Phenethylpiperidine has been observed to cause alterations in cellular function, including changes in receptor sensitivity and gene expression .

Dosage Effects in Animal Models

The effects of 3-Phenethylpiperidine vary with different dosages in animal models. At low doses, this compound exhibits analgesic properties by activating the mu-opioid receptor and inhibiting pain signals . At higher doses, 3-Phenethylpiperidine can cause adverse effects such as respiratory depression, sedation, and potential toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired analgesic effect without causing significant side effects .

Metabolic Pathways

3-Phenethylpiperidine is involved in various metabolic pathways, primarily through the action of cytochrome P450 enzymes . These enzymes catalyze the oxidation and hydroxylation of 3-Phenethylpiperidine, leading to the formation of metabolites that are further processed by phase II metabolic reactions, such as glucuronidation . The metabolic pathways of 3-Phenethylpiperidine influence its pharmacokinetics and overall bioavailability .

Transport and Distribution

Within cells and tissues, 3-Phenethylpiperidine is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to interact with P-glycoprotein, a transporter that plays a role in its efflux from cells . Additionally, 3-Phenethylpiperidine can bind to serum albumin, which affects its distribution and accumulation in various tissues . These interactions influence the localization and concentration of 3-Phenethylpiperidine within the body.

Subcellular Localization

The subcellular localization of 3-Phenethylpiperidine is influenced by its chemical properties and interactions with cellular components . This compound is primarily localized in the plasma membrane, where it interacts with the mu-opioid receptor . Additionally, 3-Phenethylpiperidine may undergo post-translational modifications that direct it to specific cellular compartments, such as endosomes and lysosomes . These localizations play a role in its activity and function within cells.

Propriétés

IUPAC Name |

3-(2-phenylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-3,5-6,13-14H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBFPCCMZAPUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498460 | |

| Record name | 3-(2-Phenylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136423-13-7 | |

| Record name | 3-(2-Phenylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

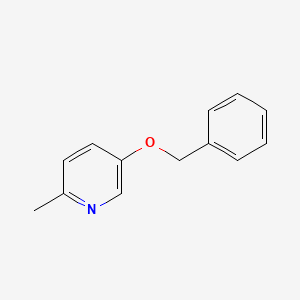

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)